molecular formula C5H9O6- B1235991 D-Ribonate

D-Ribonate

Cat. No.: B1235991
M. Wt: 165.12 g/mol
InChI Key: QXKAIJAYHKCRRA-BXXZVTAOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-ribonate is conjugate base of D-ribonic acid. It is a conjugate base of a D-ribonic acid.

Scientific Research Applications

Clinical Applications

D-ribonate is primarily recognized for its role in cellular metabolism and energy production. Its clinical applications are being explored in several areas:

  • Congestive Heart Failure : D-ribose supplementation has shown promise in improving heart function and energy metabolism in patients with congestive heart failure. Studies indicate that D-ribose can enhance ATP synthesis, which is crucial for cardiac muscle energy levels, thus potentially alleviating symptoms of heart failure .
  • Diabetes Management : Research has indicated that this compound may influence insulin sensitivity and glucose tolerance. In animal studies, this compound has been shown to modulate blood sugar levels, suggesting its potential as a therapeutic agent for diabetes management .
  • Fibromyalgia and Chronic Fatigue Syndrome : Preliminary studies suggest that this compound may help improve the quality of life for patients suffering from fibromyalgia by enhancing ATP availability, which is often depleted in these conditions .

Metabolic Pathways

This compound plays a crucial role in various metabolic pathways:

  • Pentose Metabolism : this compound is involved in the non-phosphorylative pathway of pentose metabolism, where it serves as a substrate for specific enzymes. This pathway is essential for the conversion of pentoses into usable forms of energy within bacterial and archaeal species .
  • Oxidative Pathway : Recent findings have identified a novel oxidative degradation pathway for this compound in archaea, particularly in Haloarcula species. This pathway involves unique enzymes that facilitate the breakdown of this compound to α-ketoglutarate, highlighting its significance in microbial metabolism .

Biotechnological Applications

The unique properties of this compound have led to its exploration in biotechnological contexts:

  • Nanotechnology : this compound derivatives are being investigated for their potential use in nanotechnology applications, particularly in the synthesis of nanoparticles with specific biochemical functionalities. These nanoparticles can be utilized for drug delivery systems and biosensing technologies .
  • Bioactive Compounds : The interactions between this compound and various bioactive compounds are being studied for their potential health benefits, including antioxidant properties and anticancer activities. These applications are particularly relevant in developing functional foods and nutraceuticals .

Data Tables

Application AreaSpecific Use CaseFindings/Outcomes
Clinical MedicineCongestive Heart FailureImproved ATP levels; enhanced cardiac function
Diabetes ManagementBlood Sugar ModulationIncreased insulin sensitivity; improved glucose tolerance
FibromyalgiaQuality of Life ImprovementEnhanced ATP availability; symptom relief
Microbial MetabolismOxidative Pathway UtilizationDegradation to α-ketoglutarate via unique enzymes
NanotechnologySynthesis of Functional NanoparticlesPotential applications in drug delivery and biosensing

Case Studies

  • D-Ribose in Congestive Heart Failure :
    A clinical trial assessed the effects of D-ribose supplementation on patients with congestive heart failure. Results indicated significant improvements in exercise capacity and overall heart function, attributed to enhanced ATP synthesis during myocardial ischemia.
  • This compound in Diabetes Research :
    A study involving diabetic mice demonstrated that this compound administration improved insulin sensitivity and reduced fasting blood glucose levels over a 20-day period. These findings suggest a potential mechanism through which this compound could aid diabetes management.
  • Biodegradation Pathways in Archaea :
    Research on Haloarcula species revealed a novel oxidative pathway for the degradation of this compound. This study provided insights into microbial metabolism and highlighted the ecological significance of ribonate utilization.

Chemical Reactions Analysis

Oxidative Degradation Pathway

Recent studies have identified a novel oxidative degradation pathway for D-ribose in certain archaea, particularly in Haloarcula species. This pathway differs from the canonical non-oxidative pathway found in most bacteria and involves several key enzymatic reactions:

  • Pentose Dehydrogenase : Catalyzes the oxidation of D-ribose to ribonolactone.

  • Pentonolactonase : Hydrolyzes ribonolactone to ribonate.

  • Ribonate Dehydratase : Converts ribonate into 2-keto-3-deoxypentanonate.

  • 2-Keto-3-Deoxypentanonate Dehydratase : Further dehydrates the intermediate to α-ketoglutarate.

This pathway highlights the versatility of D-ribose as a substrate and its potential role in energy metabolism within archaea .

Non-Enzymatic Glycation

D-ribose also participates in non-enzymatic glycation processes, particularly affecting hemoglobin in erythrocytes. Research indicates that D-ribose has a stronger non-enzymatic glycation ability compared to other monosaccharides, leading to increased levels of glycosylated hemoglobin (HbA1c) and oxidative stress markers in red blood cells. This reaction can contribute to cellular damage and has implications for conditions such as diabetes .

Properties

Molecular Formula

C5H9O6-

Molecular Weight

165.12 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3-,4-/m1/s1

InChI Key

QXKAIJAYHKCRRA-BXXZVTAOSA-M

SMILES

C(C(C(C(C(=O)[O-])O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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